5-Chloropyridazin-3-amine

Physical characterization Quality control Regioisomer identification

5-Chloropyridazin-3-amine (CAS 1314978-36-3) is a heterocyclic aromatic amine of formula C₄H₄ClN₃ (MW 129.55) bearing a chlorine atom at the pyridazine 5-position and a primary amino group at the 3-position. It belongs to the aminopyridazine class of nitrogen-containing heterocycles, which serve as versatile intermediates in medicinal chemistry.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 1314978-36-3
Cat. No. B104678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyridazin-3-amine
CAS1314978-36-3
Synonyms3-Amino-5-chloro-pyridazine
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)Cl
InChIInChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8)
InChIKeyFLLHRDDIQGNYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyridazin-3-amine (CAS 1314978-36-3): A Regiospecific Halogenated Aminopyridazine Building Block for Nav1.7 Antagonist Synthesis


5-Chloropyridazin-3-amine (CAS 1314978-36-3) is a heterocyclic aromatic amine of formula C₄H₄ClN₃ (MW 129.55) bearing a chlorine atom at the pyridazine 5-position and a primary amino group at the 3-position . It belongs to the aminopyridazine class of nitrogen-containing heterocycles, which serve as versatile intermediates in medicinal chemistry. The compound is most prominently cited as the key intermediate in the synthesis of aminopyrazine-based Nav1.7 antagonists, a class of voltage-gated sodium channel blockers under investigation for non-opioid pain therapeutics [1]. Commercially, it is typically supplied as a solid at ≥95% purity (HPLC) and requires storage under inert atmosphere at 2–8 °C .

Why 5-Chloropyridazin-3-amine Cannot Be Replaced by Other Chloropyridazinamine Regioisomers in Nav1.7 Antagonist Programs


Chloropyridazinamine regioisomers—including 6-chloropyridazin-3-amine (CAS 5469-69-2), 4-chloropyridazin-3-amine (CAS 1353101-17-3), and 5-amino-3-chloropyridazine (CAS 29049-45-4)—share the identical molecular formula (C₄H₄ClN₃) and molecular weight (129.55 g/mol) but differ critically in the placement of the chlorine and amino substituents on the pyridazine ring. This positional isomerism dictates profoundly different reactivity in cross-coupling reactions. The 5-chloro-3-amino arrangement in the target compound is specifically required for the modular synthetic strategy employed in the Bregman et al. aminopyrazine Nav1.7 antagonist series, where sequential functionalization at the amino group and the 5-chloro position is essential [1]. The site-selective Suzuki cross-coupling study by Dai et al. demonstrated that the C5 position of 3,5-dichloropyridazines is intrinsically less reactive than C3, meaning that the pre-installed 3-amino-5-chloro pattern is not readily mimicked by post-functionalization of other regioisomers [2]. Generic substitution with an alternative isomer would therefore derail the intended synthetic route and compromise access to the target compound series.

Quantitative Differentiation Evidence for 5-Chloropyridazin-3-amine vs. Closest Chloropyridazinamine Analogs


Melting Point Differentiation: 5-Chloro-3-aminopyridazine (mp >124°C dec.) vs. 6-Chloropyridazin-3-amine (mp 210°C)

5-Chloropyridazin-3-amine exhibits a melting point of >124 °C with decomposition, whereas its regioisomer 6-chloropyridazin-3-amine (CAS 5469-69-2) displays a sharply defined melting point of 210 °C [1]. This ~86 °C difference provides a straightforward, low-cost physical method for distinguishing between these two commonly confused regioisomers upon receipt, without requiring NMR or HPLC. The decomposition event observed for the 5-chloro isomer may also indicate differential thermal stability.

Physical characterization Quality control Regioisomer identification

Synthetic Regioselectivity: Ammonolysis of 3,5-Dichloropyridazine Yields 5-Chloropyridazin-3-amine (44%) vs. 6-Chloro-4-aminopyridazine (62%)

When 3,5-dichloropyridazine is subjected to ammonolysis (NH₃/dioxane, 100 °C), two regioisomeric products are accessible. The reaction yielding 5-chloropyridazin-3-amine (amination at C3, chloro retained at C5) proceeds with 44% yield as a yellow solid [1]. Under similar conditions, the alternative regioisomer 6-chloro-4-aminopyridazine (amination at C4, chloro at C6) is obtained in 62% yield as a brown solid [2]. The lower yield of the 5-chloro-3-amino isomer reflects the intrinsic electronic bias of the pyridazine ring and underscores that this specific regioisomer cannot be assumed to be the default or most abundant product; deliberate synthetic conditions and purification are required to secure it.

Synthetic chemistry Regioselectivity Process optimization

Enabling Role in Nav1.7 Antagonist Synthesis: The 3-Amino-5-chloro Pattern Is Specifically Required for the Bregman Aminopyrazine Series

In the Bregman et al. (2012) hit-to-lead identification of aminopyrazine Nav1.7 antagonists, 5-chloropyridazin-3-amine serves as the essential starting material. The 3-amino group undergoes condensation to form the aminopyrazine core, while the 5-chloro substituent provides the handle for subsequent diversification via cross-coupling [1]. Critically, the Dai et al. (2013) site-selective Suzuki cross-coupling study of 3,5-dichloropyridazines established that the C5 chlorine is intrinsically less reactive than C3; with standard Pd catalysts, coupling occurs preferentially at C3, and achieving C5 selectivity requires specific ligand switching [2]. This means that the 3-amino-5-chloro substitution pattern—with the more reactive C3 position already occupied by the amino group and the less reactive C5 chlorine available for coupling—is uniquely suited to the modular synthetic strategy that led to the optimized aminopyrazine 41 with vastly improved hERG selectivity and pharmacokinetic properties [1]. The 6-chloro regioisomer (CAS 5469-69-2), by contrast, places chlorine at the position analogous to C6 of the pyridazine, which would not map onto the same SAR trajectory.

Ion channel drug discovery Pain therapeutics Structure-activity relationship

LogP Differentiation: 5-Chloropyridazin-3-amine (LogP 0.71) vs. 5-Amino-3-chloropyridazine (LogP 1.29)

The calculated partition coefficient (LogP) of 5-chloropyridazin-3-amine is 0.71, whereas its positional isomer 5-amino-3-chloropyridazine (CAS 29049-45-4, with amino at C5 and chloro at C3) has a LogP of 1.29 . This ΔLogP of 0.58 represents a ~4-fold difference in computed lipophilicity and translates to measurably different chromatographic retention behavior (e.g., on reversed-phase HPLC), which can be exploited for both analytical separation and preparative purification of regioisomeric mixtures. The lower LogP of the target compound may also influence its solubility profile in aqueous reaction media relative to its isomer.

Physicochemical property Lipophilicity Chromatographic behavior

Storage Stability Differentiation: 5-Chloropyridazin-3-amine Requires Refrigerated Inert-Atmosphere Storage vs. Room-Temperature Stability of 6-Chloropyridazin-3-amine

5-Chloropyridazin-3-amine requires storage under inert gas (nitrogen or argon) at 2–8 °C, with some suppliers recommending −20 °C for extended stability . In contrast, 6-chloropyridazin-3-amine (CAS 5469-69-2) is specified for storage at room temperature in a sealed container kept in the dark [1]. This differential storage requirement indicates that the 5-chloro-3-amino regioisomer is inherently less thermally stable and/or more prone to oxidative degradation, consistent with its observed decomposition upon melting (>124 °C dec.). The requirement for cold-chain storage has direct implications for shipping logistics, inventory management, and usable shelf life.

Chemical stability Storage conditions Inventory management

Validated Application Scenarios for 5-Chloropyridazin-3-amine Based on Quantitative Differentiation Evidence


Nav1.7 Antagonist Drug Discovery Programs Using the Bregman Aminopyrazine Scaffold

5-Chloropyridazin-3-amine is the documented starting material for the aminopyrazine class of Nav1.7 antagonists reported by Bregman et al. (2012). The 3-amino group is condensed to form the aminopyrazine heterocycle, while the 5-chloro substituent provides the cross-coupling handle for SAR diversification. The site-selectivity rules established by Dai et al. (2013) confirm that the 5-position chlorine is intrinsically less reactive than the 3-position, meaning that the pre-installed 3-amino-5-chloro pattern is uniquely suited for this modular synthetic strategy. Programs targeting voltage-gated sodium channel 1.7 for non-opioid pain indications should source this specific regioisomer to ensure fidelity to the published synthetic route and to access the optimized chemical space that yielded aminopyrazine 41 with improved hERG selectivity and pharmacokinetics. [1][2]

Regioselective Cross-Coupling Methodology Development Exploiting the 5-Chloro Handle

The 5-chloro substituent of 5-chloropyridazin-3-amine represents a site with established but tunable reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated by the ligand-dependent site-selectivity study on 3,5-dichloropyridazines (Dai et al., 2013). The availability of 5-chloropyridazin-3-amine as a pre-functionalized building block—with the amino group already installed at C3—allows methodology chemists to explore C5-selective coupling conditions without competing reactivity at C3. This is particularly valuable for constructing diarylpyridazine libraries where the C5-aryl substituent is the intended point of diversity, and where alternative regioisomers would direct coupling to the wrong position. [1]

Analytical Reference Standard for Regioisomeric Purity Determination in Chloropyridazinamine Batches

The marked physical and chromatographic differentiation between 5-chloropyridazin-3-amine and its regioisomers—specifically the >86 °C melting point gap versus 6-chloropyridazin-3-amine (mp 210 °C), the ΔLogP of 0.58 versus 5-amino-3-chloropyridazine, and distinct reversed-phase HPLC retention behavior—establishes this compound as a suitable reference standard for detecting and quantifying regioisomeric impurities in commercial or in-house chloropyridazinamine batches. Laboratories procuring any chloropyridazinamine isomer can use 5-chloropyridazin-3-amine as a co-injection standard to verify the absence of cross-contamination, which is critical given that all isomers share the same molecular weight and are not distinguishable by MS alone. [1][2]

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Functionalization at C3-NH₂ and C5-Cl of the Pyridazine Core

The 3-amino-5-chloro substitution pattern provides two chemically orthogonal reactive sites on the pyridazine ring: a nucleophilic primary amine amenable to acylation, sulfonylation, reductive amination, or diazotization, and an aryl chloride suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) or nucleophilic aromatic substitution. This orthogonality is not available from the 6-chloro isomer (where both substituents are adjacent and may sterically or electronically interfere) or from the 4-chloro isomer (where the amino and chloro groups are vicinal). The differential storage requirement (2–8 °C under inert atmosphere vs. room temperature for the 6-chloro isomer) also guides proper material handling to preserve both reactive sites prior to use. [1][2]

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